IS-741 sodium

Acute Pancreatitis Inflammation Leukocyte Infiltration

IS-741 sodium (Fuzapladib) is a unique dual inhibitor of LFA-1 activation and PLA2 activity, validated in rodent pancreatitis and colitis models. Unlike generic anti-inflammatories, its combined action on leukocyte adhesion and lipid mediators addresses complex inflammatory cascades. Procure high-purity research-grade material with expedited global shipping for translational pharmacology studies.

Molecular Formula C15H19F3N3NaO3S
Molecular Weight 401.4 g/mol
CAS No. 141284-73-3
Cat. No. B12766488
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIS-741 sodium
CAS141284-73-3
Molecular FormulaC15H19F3N3NaO3S
Molecular Weight401.4 g/mol
Structural Identifiers
SMILESCCS(=O)(=O)[N-]C1=C(C=C(C=N1)C(F)(F)F)NC(=O)C2CCCCC2.[Na+]
InChIInChI=1S/C15H20F3N3O3S.Na/c1-2-25(23,24)21-13-12(8-11(9-19-13)15(16,17)18)20-14(22)10-6-4-3-5-7-10;/h8-10H,2-7H2,1H3,(H2,19,20,21,22);/q;+1/p-1
InChIKeyRVWHCCQDZKMPAZ-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





IS-741 Sodium (Fuzapladib): Dual LFA-1/PLA2 Inhibitor for Experimental Inflammation and Pancreatitis Research


IS-741 sodium (CAS: 141284-73-3), also known as Fuzapladib sodium, is a synthetic small-molecule inhibitor with a dual mechanism of action targeting both leukocyte function-associated antigen type 1 (LFA-1) activation and phospholipase A2 (PLA2) enzymatic activity . It is an orally bioactive leukocyte adhesion molecule that exerts its anti-inflammatory effects primarily by inhibiting the migration of neutrophils and monocytes to sites of tissue injury [1]. The compound has been advanced to Phase II clinical trials for acute pancreatitis and is widely utilized in preclinical research models of pancreatitis, colitis, and multiple organ failure [2].

IS-741 Sodium Differentiation: Why Generic Substitution with Single-Action Anti-Inflammatories is Not Advisable


The therapeutic profile of IS-741 sodium cannot be replicated by simple substitution with generic anti-inflammatory agents or single-pathway inhibitors. Its dual inhibition of LFA-1-mediated leukocyte adhesion and PLA2-mediated lipid mediator production constitutes a unique mechanistic combination not found in standard PAF antagonists or pure PLA2 inhibitors . Studies demonstrate that this dual action is critical for its efficacy in complex inflammatory cascades, such as those seen in severe acute pancreatitis, where both neutrophil infiltration and enzymatic tissue destruction must be simultaneously mitigated to prevent progression to multiple organ failure [1]. Consequently, substituting IS-741 sodium with a generic anti-inflammatory or a single-target PLA2 inhibitor would result in a fundamentally different pharmacological intervention with unpredictable efficacy in established preclinical models [2].

IS-741 Sodium Evidence Guide: Quantitative Differentiation in Preclinical Models of Inflammation and Pancreatitis


Superior Amelioration of Acute Pancreatitis Severity Compared to Untreated Controls in a Rat Ethionine-Induced Model

In a rat model of ethionine-induced acute pancreatitis, therapeutic administration of IS-741 sodium (10 mg/kg, s.c.) significantly alleviated disease severity compared to saline-treated controls. The data indicate a protective effect on pancreatic tissue integrity [1].

Acute Pancreatitis Inflammation Leukocyte Infiltration

Significant Reduction in Plasma IL-8 Levels Demonstrates Systemic Anti-Inflammatory Effect

Therapeutic administration of IS-741 sodium significantly reduced plasma concentrations of the pro-inflammatory cytokine interleukin-8 (IL-8) in a rat model of acute pancreatitis. This indicates a systemic dampening of the inflammatory response beyond local tissue effects [1].

Cytokines Interleukin-8 Systemic Inflammation

Comparative Efficacy in Colitis Model Demonstrates Nearly Equivalent Lesion Reduction to Standard-of-Care Sulfasalazine

In a rat model of dextran sulfate sodium (DSS)-induced colitis, oral administration of IS-741 sodium at doses of 1, 10, or 100 mg/kg/day for two weeks decreased the area of erosion and other pathological markers. Notably, some of its therapeutic effects were described as being 'nearly equivalent' to those of the control compound, salazosulfapyridine (sulfasalazine), a standard clinical therapy for inflammatory bowel disease [1].

Inflammatory Bowel Disease Colitis Leukocyte Adhesion

Significant Suppression of Pro-Inflammatory Gene Expression in a Spontaneous Chronic Pancreatitis Model

In the WBN/Kob rat model of spontaneous chronic pancreatitis (CP), 12-week oral administration of IS-741 sodium (0.012% in diet) led to significant suppression of key pro-inflammatory genes. The study used semi-quantitative RT-PCR to measure mRNA levels in pancreatic tissue [1].

Chronic Pancreatitis Gene Expression Cytokines

Improved Survival Rates in Severe Acute Pancreatitis Models Across Multiple Animal Species

A review of preclinical studies indicates that IS-741 sodium administration at identical plasma concentrations led to improved survival rates in animal models of severe acute pancreatitis across different species. This suggests a conserved, species-independent mechanism of action in preventing lethal progression [1].

Survival Multi-Organ Failure Acute Pancreatitis

Species-Dependent Pharmacokinetics in Rats, Cats, and Dogs Highlight Need for Careful Dosing in Veterinary Research

A biopharmaceutical study comparing fuzapladib sodium monohydrate (IS-741 sodium) across species revealed significant differences in key pharmacokinetic parameters. The elimination rate constant (kel) varied markedly between rats, cats, and dogs, underscoring that absorption and clearance are not uniform across species [1].

Pharmacokinetics Species Differences Veterinary

IS-741 Sodium: Recommended Preclinical and Industrial Application Scenarios Based on Evidence


Preclinical Efficacy Testing in Acute and Chronic Pancreatitis Models

Based on its demonstrated ability to reduce pancreatic tissue damage [1], lower systemic IL-8 levels [2], and suppress pro-inflammatory gene expression [3], IS-741 sodium is optimally employed as a tool compound in rodent models of acute and chronic pancreatitis. Researchers investigating the pathophysiology of pancreatic inflammation or evaluating novel therapeutic strategies can utilize IS-741 as a positive control with a validated, dual-mechanism profile.

Investigating Leukocyte-Driven Inflammation in Inflammatory Bowel Disease (IBD) Models

The evidence showing IS-741's efficacy in a rat DSS colitis model, with effects comparable to sulfasalazine [4], supports its use in IBD research. Studies focused on leukocyte adhesion, migration, and the role of LFA-1 in gut inflammation can leverage IS-741 sodium to dissect these pathways and benchmark new drug candidates.

Pharmacokinetic and Species-Specific Dosing Optimization Studies

The documented species-dependent pharmacokinetics [5] make IS-741 sodium an excellent candidate for studies aimed at understanding interspecies variability in drug metabolism and disposition. Researchers involved in veterinary drug development or translational pharmacology can use these data as a starting point for establishing appropriate dosing regimens for efficacy studies in non-rodent species.

Research on Systemic Inflammatory Response and Multiple Organ Failure

IS-741's ability to inhibit neutrophil infiltration systemically and improve survival in severe acute pancreatitis models [6] positions it as a valuable tool for studying the mechanisms underlying the progression from local inflammation to systemic inflammatory response syndrome (SIRS) and multiple organ failure. This is particularly relevant for research programs targeting sepsis and related conditions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for IS-741 sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.